molecular formula C17H16N6O5S B11480514 4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one

4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11480514
M. Wt: 416.4 g/mol
InChI Key: MCLMXYYFDHYZAG-UHFFFAOYSA-N
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Description

4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a quinoxaline core with a sulfonyl group and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a suitable diketone. The sulfonyl group can be introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide. The tetrazole moiety is usually formed through a cycloaddition reaction involving an azide and a nitrile precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonation and cycloaddition steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline core or the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to interact with enzymes and receptors in a manner similar to natural substrates. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[2,5-dimethoxy-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one apart is its combination of a quinoxaline core with both a sulfonyl group and a tetrazole moiety. This unique structure provides a versatile platform for the development of new compounds with diverse biological and chemical properties.

Properties

Molecular Formula

C17H16N6O5S

Molecular Weight

416.4 g/mol

IUPAC Name

4-[2,5-dimethoxy-4-(tetrazol-1-yl)phenyl]sulfonyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C17H16N6O5S/c1-27-14-8-16(15(28-2)7-13(14)22-10-18-20-21-22)29(25,26)23-9-17(24)19-11-5-3-4-6-12(11)23/h3-8,10H,9H2,1-2H3,(H,19,24)

InChI Key

MCLMXYYFDHYZAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N2C=NN=N2)OC)S(=O)(=O)N3CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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